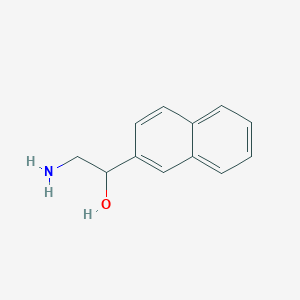

2-Amino-1-(2-naphthyl)-1-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-naphthalen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJHAXAIVJIVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370700 | |

| Record name | 2-Amino-1-(2-naphthyl)-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4899-26-7, 5696-74-2 | |

| Record name | 2-Amino-1-(2-naphthyl)-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(naphthalen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-1-(2-naphthyl)-1-ethanol (CAS: 5696-74-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-1-(2-naphthyl)-1-ethanol, a pivotal chiral amino alcohol. With full editorial control, this document eschews a rigid template to deliver a narrative that is both scientifically rigorous and practically insightful for professionals in drug discovery and development.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS number 5696-74-2, is an organic compound characterized by a naphthalene moiety linked to an ethanolamine side chain. This structure imparts a unique combination of aromaticity, basicity, and chirality, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5696-74-2 | |

| Molecular Formula | C₁₂H₁₃NO | |

| Molecular Weight | 187.24 g/mol | |

| Appearance | Off-white to pale yellow solid | General chemical supplier data |

| Melting Point | 122-124 °C | [1] |

| Boiling Point | ~392.9 °C at 760 mmHg (Predicted) | |

| Flash Point | 122 °C | |

| Solubility | Soluble in polar organic solvents such as ethanol and methanol. | General chemical knowledge |

| InChI Key | PGJHAXAIVJIVSM-UHFFFAOYSA-N | [1] |

The presence of a chiral center at the carbon atom bearing the hydroxyl group means this compound exists as a pair of enantiomers, (R)- and (S)-2-amino-1-(2-naphthyl)-1-ethanol. The stereochemistry is of paramount importance as it dictates the molecule's interaction with biological targets, a recurring theme in the development of adrenergic agents.

Section 2: Synthesis and Stereochemical Considerations

The synthesis of β-amino alcohols like this compound is a well-established area of organic chemistry, often pivotal in the preparation of pharmaceuticals.

Retrosynthetic Analysis and Common Synthetic Pathways

A common retrosynthetic approach for 1,2-amino alcohols involves the nucleophilic ring-opening of an epoxide by an amine. For the target molecule, this translates to the reaction of 2-vinyloxirane (styrene oxide) with ammonia, or more elaborate strategies starting from 2-acetylnaphthalene.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for this compound.

Illustrative Synthetic Protocol: From 2-Acetylnaphthalene

Experimental Workflow: Synthesis of this compound

-

Bromination of 2-Acetylnaphthalene: 2-Acetylnaphthalene is reacted with a brominating agent, such as bromine in a suitable solvent like acetic acid, to yield 2-bromo-1-(2-naphthyl)ethan-1-one.

-

Reduction of the Ketone: The resulting α-bromoketone is then reduced to the corresponding bromohydrin, 2-bromo-1-(2-naphthyl)ethan-1-ol, using a reducing agent like sodium borohydride in an alcoholic solvent. This step introduces the chiral center. For enantioselective synthesis, a chiral reducing agent or a catalyst such as those used in the Sharpless asymmetric epoxidation could be employed.[3]

-

Epoxide Formation: The bromohydrin is treated with a base (e.g., sodium hydroxide) to facilitate an intramolecular Williamson ether synthesis, forming the epoxide 2-(oxiran-2-yl)naphthalene.

-

Amination: The epoxide is then subjected to nucleophilic ring-opening with ammonia or a protected amine source. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Diagram 2: Synthetic Workflow

Caption: A plausible synthetic workflow from 2-acetylnaphthalene.

Section 3: Analytical Characterization and Chiral Separation

The unambiguous identification and purity assessment of this compound and its enantiomers are critical for its application in research and development.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. While a specific spectrum for the title compound is not publicly available, related structures such as (R)-(+)-1-(2-Naphthyl)ethanol have been characterized.[4] For this compound, one would expect characteristic signals for the naphthyl protons in the aromatic region, a methine proton (CH-OH), and methylene protons (CH₂-NH₂) in the aliphatic region.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques would be suitable.

Chiral Separation: A Critical Step

The separation of the (R)- and (S)-enantiomers is crucial for pharmacological studies, as biological activity is often stereospecific. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Protocol: Chiral HPLC Separation

-

Column Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for the separation of a wide range of chiral compounds, including amino alcohols.[5][6][7] Columns like Chiralpak® AD-H or Lux® Amylose-1 are excellent starting points for method development.[6]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) as a polar modifier. The addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) can improve peak shape and resolution depending on the analyte's properties.

-

Detection: UV detection is suitable due to the presence of the naphthalene chromophore.

Diagram 3: Chiral HPLC Method Development Workflow

Caption: A systematic approach to developing a chiral HPLC method.

Section 4: Pharmacological Profile and Potential Applications

This compound is structurally related to a class of drugs known as β-adrenergic receptor antagonists, or beta-blockers. This structural similarity suggests that it may interact with adrenergic receptors and modulate their activity.

The Adrenergic System: A Primer

The adrenergic system, a key component of the sympathetic nervous system, is regulated by the catecholamines epinephrine and norepinephrine. These neurotransmitters act on α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological responses, including heart rate, blood pressure, and bronchodilation.

Potential as a β-Adrenergic Ligand

The ethanolamine side chain is a common pharmacophore in many β-adrenergic agonists and antagonists. The interaction of this moiety with a conserved aspartate residue in transmembrane helix 3 of the β2-adrenergic receptor is a critical determinant of ligand binding.[8] The bulky naphthyl group likely contributes to the overall affinity and selectivity of the compound for different adrenergic receptor subtypes (β₁, β₂, β₃).

Structure-Activity Relationship (SAR) Insights

Studies on pronethalol and related compounds have provided valuable SAR insights that can be extrapolated to the parent compound. The nature of the substituent on the amino group is a key determinant of whether a compound acts as an agonist or an antagonist, and its selectivity for β₁ versus β₂ receptors. The unsubstituted amino group in this compound makes it an interesting candidate for further pharmacological characterization, as it may exhibit a different profile compared to its N-alkylated counterparts.

Potential Therapeutic and Research Applications

Given its structural features, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents targeting the adrenergic system. It is also a useful tool for probing the structure and function of adrenergic receptors. Beyond its connection to adrenergic receptors, this compound and its derivatives are explored in other therapeutic areas, including as potential anti-inflammatory and analgesic agents.[3]

Section 5: Metabolism, Toxicology, and Safety Considerations

A thorough understanding of the metabolic fate and toxicological profile of any compound intended for pharmaceutical development is of utmost importance.

Metabolic Pathways

The metabolism of this compound is likely to proceed through several pathways, including:

-

N-acetylation and N-glucuronidation of the primary amino group.[9]

-

C- and N-oxidation mediated by cytochrome P450 enzymes.[9]

-

Glucuronidation and sulfation of the hydroxyl group.[10]

The metabolism of the structurally related compound, 2-naphthylamine, has been extensively studied due to its carcinogenicity.[9][11] 2-Naphthylamine undergoes N-hydroxylation by CYP1A2, a critical activation step that can lead to the formation of DNA adducts.[12]

Diagram 4: Potential Metabolic Pathways

Caption: Plausible metabolic transformations of the title compound.

Toxicological Profile and Carcinogenicity Concerns

A significant concern associated with compounds containing a 2-naphthylamine moiety is their potential carcinogenicity. 2-Naphthylamine is a known human bladder carcinogen.[12][13] Its carcinogenicity is attributed to its metabolic activation to reactive intermediates that form DNA adducts.[13]

One source suggests that this compound itself may be carcinogenic due to its ability to inhibit glutathione reductase, an enzyme involved in cellular detoxification. The formation of reactive metabolites is also a concern.

Key Toxicological Considerations:

-

Genotoxicity: The potential for this compound to cause DNA damage should be thoroughly investigated using a battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus test). The parent compound, 2-naphthylamine, exhibits weak mutagenicity in some microbial and mammalian systems in vitro.[14]

-

Carcinogenicity: Long-term carcinogenicity studies in animal models would be necessary to fully assess the carcinogenic potential of this compound.

-

Organ-Specific Toxicity: Given the known bladder carcinogenicity of 2-naphthylamine, particular attention should be paid to the potential for urinary tract toxicity.

Handling and Safety Precautions

Due to the potential toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

Section 6: Conclusion and Future Directions

This compound is a chiral molecule of significant interest to the pharmaceutical and medicinal chemistry communities. Its structural relationship to β-adrenergic antagonists makes it a valuable starting point for the design and synthesis of novel cardiovascular drugs. However, the potential for metabolic activation to toxic and carcinogenic species, stemming from the 2-naphthylamine core, necessitates a cautious and thorough toxicological evaluation of any new derivatives.

Future research in this area should focus on:

-

The development of efficient and highly enantioselective synthetic routes to access the pure (R)- and (S)-enantiomers.

-

A comprehensive pharmacological characterization of the individual enantiomers at a wide range of adrenergic and other G-protein coupled receptors.

-

Detailed metabolism and pharmacokinetic studies to understand the in vivo fate of the compound.

-

A rigorous toxicological assessment to fully elucidate its safety profile.

By addressing these key areas, the full potential of this compound as a versatile chemical scaffold can be realized in a safe and responsible manner.

References

- 1. This compound ,5696-74-2 _Chemical Cloud Database [chemcd.com]

- 2. prepchem.com [prepchem.com]

- 3. diva-portal.org [diva-portal.org]

- 4. (R)-(+)-1-(2-Naphthyl)ethanol | C12H12O | CID 6976569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Principles of Ligand Specificity on beta-2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. The carcinogenicity and metabolism of 2-naphthylamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]

- 14. publications.iarc.who.int [publications.iarc.who.int]

The Enigmatic Molecular Architecture of 2-Amino-1-(2-naphthyl)-1-ethanol: A Technical Guide for Chemical Researchers

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Amino-1-(2-naphthyl)-1-ethanol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of detailed, publicly accessible experimental data, this guide synthesizes information from analogous compounds and general chemical principles to present a robust analytical framework.

Introduction: The Significance of Naphthyl-substituted Amino Alcohols

Naphthyl-substituted amino alcohols represent a class of organic compounds with significant potential in medicinal chemistry and asymmetric synthesis. The rigid, aromatic naphthyl group, combined with the chiral amino alcohol moiety, imparts unique stereochemical and electronic properties. This compound, with its CAS numbers 4899-26-7 and 5696-74-2, is a member of this family, holding promise as a pharmacological agent and a building block in the synthesis of more complex molecules.[1][2] This guide will delve into the intricacies of its molecular structure, drawing upon established analytical techniques and theoretical considerations.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are critical for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| CAS Number | 4899-26-7, 5696-74-2 | |

| Melting Point | 118-124 °C | |

| Appearance | White to off-white solid | |

| Synonyms | alpha-(Aminomethyl)-2-naphthalenemethanol |

Stereochemistry and Conformational Analysis: The Chiral Core

The presence of a stereogenic center at the carbon atom bearing the hydroxyl group (C1) is a defining feature of this compound. This chirality gives rise to two enantiomers, (R)- and (S)-2-Amino-1-(2-naphthyl)-1-ethanol, which are non-superimposable mirror images. The distinct spatial arrangement of these enantiomers is crucial, as it often dictates their differential interactions with other chiral molecules, such as biological receptors and enzymes.

The conformation of the molecule is significantly influenced by intramolecular hydrogen bonding between the hydroxyl group and the amino group. This interaction restricts the rotational freedom around the C1-C2 bond, leading to a more defined three-dimensional structure. This conformational rigidity is a key factor in its potential application as a chiral ligand in asymmetric catalysis.

Synthesis and Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and connectivity of protons. Expected signals would include those for the aromatic naphthyl protons, the methine proton at C1, the methylene protons at C2, and the exchangeable protons of the amino and hydroxyl groups.

-

¹³C NMR: Would reveal the number of unique carbon environments. The spectrum would show distinct signals for the carbons of the naphthyl ring, the C1 and C2 carbons of the ethanolamine chain.

-

-

Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups. Characteristic absorption bands would be expected for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively, as well as C-H and C=C vibrations from the aromatic naphthyl ring.

-

Mass Spectrometry (MS): Would determine the molecular weight and provide information about the fragmentation pattern. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound.

Potential Pharmacological and Chemical Applications

This compound is described as a pharmacological agent. There is an indication that its metabolic pathways may involve glucuronidation and sulfation. Furthermore, it has been suggested that it may exhibit carcinogenic properties through the inhibition of glutathione reductase.

The structural motif of a chiral amino alcohol attached to a bulky aromatic group makes this compound a candidate for use as a chiral ligand in asymmetric synthesis. Such ligands are pivotal in the development of catalysts for enantioselective reactions, which are critical in the production of single-enantiomer pharmaceuticals.

Analytical Methodologies: Chiral Separation

Due to its chiral nature, the separation of the enantiomers of this compound is essential for both analytical characterization and for the isolation of the desired stereoisomer for specific applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

A typical chiral HPLC method would involve:

-

Chiral Stationary Phase (CSP): A column with a chiral selector that interacts differently with the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amino alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) is commonly used in normal-phase chiral HPLC. The addition of a small amount of an acidic or basic additive can improve peak shape and resolution.

Conclusion and Future Directions

This compound is a chiral molecule with a structural framework that suggests significant potential in both pharmacology and synthetic chemistry. While this guide provides a foundational understanding of its molecular structure and potential applications based on available data and chemical principles, a comprehensive experimental investigation is warranted. Future research should focus on the detailed synthesis, full spectroscopic characterization, and thorough pharmacological evaluation of both the racemic mixture and the individual enantiomers of this compound. Such studies will be instrumental in unlocking the full potential of this enigmatic molecule.

References

Spectroscopic data of 2-Amino-1-(2-naphthyl)-1-ethanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-1-(2-naphthyl)-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol derivative of naphthalene. Its structural motif is of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel compounds.[1][2][3][4] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and its spectral characteristics. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility for researchers in the field.[5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Methodologies for NMR Analysis

A standard approach for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent and instrument parameters is critical for achieving optimal resolution and sensitivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons (OH and NH₂).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Utilize a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire the spectrum at a standard temperature, typically 298 K.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Acquire the spectrum on the same instrument.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the methine proton adjacent to the hydroxyl group, the methylene protons of the aminoethyl side chain, and the exchangeable protons of the amine and hydroxyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene-H | 7.4 - 8.0 | Multiplet | - |

| CH-OH | ~4.8 | Doublet of doublets | ~4-8 |

| CH₂-NH₂ | ~2.8 - 3.0 | Multiplet | ~4-8, ~12-14 |

| NH₂ | Variable | Broad singlet | - |

| OH | Variable | Singlet | - |

-

Aromatic Protons (7.4 - 8.0 ppm): The seven protons on the naphthalene ring will appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments and spin-spin coupling.

-

Methine Proton (~4.8 ppm): The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a doublet of doublets, coupled to the two diastereotopic protons of the adjacent methylene group.

-

Methylene Protons (~2.8 - 3.0 ppm): The two protons of the methylene group (CH₂-NH₂) are diastereotopic and will appear as a multiplet due to coupling with the adjacent methine proton.

-

Amine and Hydroxyl Protons (Variable): The chemical shifts of the NH₂ and OH protons are variable and depend on factors such as solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in the presence of D₂O.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene-C (quaternary) | 130 - 135 |

| Naphthalene-CH | 122 - 129 |

| CH-OH | ~70 |

| CH₂-NH₂ | ~45 |

-

Aromatic Carbons (122 - 135 ppm): The ten carbons of the naphthalene ring will resonate in the downfield region, with the quaternary carbons appearing at slightly lower fields than the protonated carbons.

-

Methine Carbon (~70 ppm): The carbon attached to the hydroxyl group (CH-OH) will appear in the mid-field region.

-

Methylene Carbon (~45 ppm): The carbon of the methylene group (CH₂-NH₂) will be the most upfield signal in the aliphatic region.

Visualizing the Molecular Structure

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology for IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.

Experimental Protocol: FTIR-ATR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound will display characteristic absorption bands for the O-H, N-H, C-H, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | O-H stretch, N-H stretch | Alcohol, Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |

| ~1650 - 1580 | N-H bend | Primary Amine |

| ~1200 - 1000 | C-O stretch | Alcohol |

| ~1100 - 1000 | C-N stretch | Amine |

-

O-H and N-H Stretching (3400 - 3200 cm⁻¹): A broad band in this region is characteristic of the O-H stretching vibration of the alcohol, often overlapping with the N-H stretching vibrations of the primary amine.[6][7]

-

C-H Stretching (3100 - 2850 cm⁻¹): Aromatic C-H stretches appear at slightly higher wavenumbers (3100-3000 cm⁻¹) than aliphatic C-H stretches (3000-2850 cm⁻¹).

-

Aromatic C=C Stretching (~1600 - 1450 cm⁻¹): Several sharp bands in this region are indicative of the carbon-carbon double bond stretching within the naphthalene ring.[8]

-

N-H Bending (~1650 - 1580 cm⁻¹): The scissoring vibration of the primary amine group typically appears in this range.

-

C-O and C-N Stretching (~1200 - 1000 cm⁻¹): The stretching vibrations of the C-O and C-N single bonds will be present in the fingerprint region of the spectrum.

Experimental Workflow Diagram

Caption: Workflow for obtaining and interpreting an FTIR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Methodology for Mass Spectrometry Analysis

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the abundance of each ion to generate a mass spectrum.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of this compound (Molecular Weight: 187.24 g/mol ) will show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 187 | [C₁₂H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₁H₉O]⁺ | Loss of CH₂NH₂ (alpha-cleavage) |

| 129 | [C₁₀H₉]⁺ | Naphthylmethyl cation |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

-

Molecular Ion (m/z 187): The peak corresponding to the intact molecule radical cation should be observable.

-

Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and the carbon of the methylene group is a likely site for fragmentation. This can lead to two primary fragment ions:

-

Loss of CH₂NH₂ (m/z 157): Cleavage of the Cα-Cβ bond with charge retention on the naphthyl-containing fragment results in an ion at m/z 157.[9][10][11] This is often a prominent peak.

-

Formation of [CH₂NH₂]⁺ (m/z 30): The alternative alpha-cleavage where the charge is retained on the amino-methylene fragment gives a characteristic peak at m/z 30.[9][12]

-

-

Naphthylmethyl Cation (m/z 129): Further fragmentation can lead to the formation of the stable naphthylmethyl cation.

Fragmentation Pathway Diagram

Caption: Major fragmentation pathways of this compound in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of atoms within the molecule. IR spectroscopy confirms the presence of the key hydroxyl, amino, and aromatic functional groups. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important chemical entity in their scientific endeavors.

References

- 1. 2-Amino-1-(2-naphthyl)ethanol - Amerigo Scientific [amerigoscientific.com]

- 2. scbt.com [scbt.com]

- 3. FCKeditor - Resources Browser [nstu.ru]

- 4. This compound ,5696-74-2 _Chemical Cloud Database [chemcd.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. whitman.edu [whitman.edu]

Synthesis route for racemic 2-Amino-1-(2-naphthyl)-1-ethanol

An In-depth Technical Guide to the Synthesis of Racemic 2-Amino-1-(2-naphthyl)-1-ethanol

Introduction

This compound is a vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis.[1][2] As a pharmacological agent, it has been noted for its potential metabolic pathways and biological effects. Furthermore, chiral versions of such amino alcohols serve as crucial precursors to ligands and catalysts for stereoselective transformations, including the renowned Corey-Bakshi-Shibata (CBS) catalysts.[3]

This guide provides a comprehensive overview of robust and field-proven synthetic routes to racemic this compound, designed for researchers and professionals in drug development and chemical synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful execution. Two primary, validated pathways will be examined in detail: a classic multi-step route via the Delépine reaction and a more direct approach involving the ring-opening of an epoxide.

Part 1: Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound involves disconnecting the target molecule at key functional group linkages. The two most strategically sound disconnections are at the C-N bond and the C-O bond of the amino alcohol moiety, leading to two distinct synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Part 2: Primary Synthesis Route via the Delépine Reaction

This pathway is a robust and well-established method that builds the molecule sequentially, starting from the commercially available 2'-acetonaphthone. It relies on the Delépine reaction for the controlled introduction of a primary amine.[4][5]

Workflow Overview

The overall process involves three distinct stages: α-bromination of a ketone, formation of a primary amine via a hexaminium salt, and finally, reduction of the ketone to the target secondary alcohol.

Caption: Workflow for the Delépine reaction pathway.

Step 1: Synthesis of 2-Bromo-1-(2-naphthyl)ethanone

Rationale: The synthesis begins with the α-halogenation of 2'-acetonaphthone. This introduces a bromine atom at the carbon adjacent to the carbonyl group, transforming it into a reactive electrophile (an α-halo ketone) suitable for subsequent nucleophilic substitution.[6] Bromine in acetic acid is a common and effective reagent for this transformation.

Experimental Protocol:

-

In a fume hood, dissolve 2'-acetonaphthone in glacial acetic acid in a three-necked flask equipped with a dropping funnel, magnetic stirrer, and condenser.

-

Cool the stirred solution in an ice bath.

-

Slowly add a solution of elemental bromine (Br₂) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the red-brown color of bromine fades.

-

Pour the reaction mixture slowly into a beaker of ice water with stirring.

-

The solid product, 2-bromo-1-(2-naphthyl)ethanone, will precipitate. Collect the solid by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove acetic acid and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield the purified α-bromo ketone.

Step 2: Delépine Amine Synthesis

Rationale: The Delépine reaction provides a method for synthesizing primary amines from reactive alkyl halides.[7] It utilizes hexamethylenetetramine (urotropine) as an ammonia surrogate.[8][9] This reagent efficiently alkylates to form a stable quaternary ammonium salt, preventing the common problem of over-alkylation seen when using ammonia directly.[4] Subsequent hydrolysis of this salt in acidic ethanol liberates the desired primary amine hydrochloride.[8][9]

Experimental Protocol:

-

Suspend 2-bromo-1-(2-naphthyl)ethanone and an equimolar amount of hexamethylenetetramine in chloroform or a similar halogenated solvent.

-

Reflux the mixture with stirring for several hours. The quaternary ammonium salt will precipitate from the solution.

-

Cool the mixture and collect the hexaminium salt by filtration. Wash it with the solvent and dry.

-

For hydrolysis, suspend the dried salt in a mixture of 95% ethanol and concentrated hydrochloric acid.

-

Reflux the suspension for 12-18 hours. During this process, the salt dissolves as it hydrolyzes.

-

Cool the resulting solution to induce crystallization of the 2-amino-1-(2-naphthyl)ethanone hydrochloride.

-

Collect the product by filtration, wash with cold ethanol, and dry.

Self-Validation and Causality: The formation of a precipitate in the first part of the protocol is a key indicator of successful salt formation. The subsequent hydrolysis step is driven by the acidic breakdown of the hexamine cage, which releases formaldehyde (as its diethyl acetal in ethanol) and ammonium chloride, leaving the primary amine as its hydrochloride salt.[8] It is crucial to use acidic conditions for hydrolysis to favor the formation of the amine (Delépine reaction) over the competing Sommelet reaction, which would yield an aldehyde.[4]

Step 3: Reduction to this compound

Rationale: The final step is the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups, making it ideal for this substrate.[10] The reaction is typically performed in a protic solvent like methanol or ethanol.

Experimental Protocol:

-

Dissolve the 2-amino-1-(2-naphthyl)ethanone hydrochloride from the previous step in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions with stirring. Effervescence (hydrogen gas evolution) will be observed.

-

After the addition is complete, continue stirring the reaction at room temperature for a few hours.

-

Quench the reaction by the careful, slow addition of dilute hydrochloric acid to neutralize any excess NaBH₄.

-

Adjust the pH of the solution to basic (pH > 10) with aqueous sodium hydroxide to deprotonate the amine and precipitate the free amino alcohol.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude racemic this compound.

-

The product can be further purified by recrystallization.

Quantitative Data Summary (Route A)

| Step | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1 | 2'-Acetonaphthone | Bromine (Br₂) | Acetic Acid | 80-90% |

| 2 | 2-Bromo-1-(2-naphthyl)ethanone | Hexamine, HCl | Chloroform, Ethanol | 70-85% |

| 3 | 2-Amino-1-(2-naphthyl)ethanone HCl | Sodium Borohydride (NaBH₄) | Methanol | >90% |

Part 3: Alternative Synthesis Route via Epoxide Ring-Opening

This pathway represents a more convergent and highly atom-economical approach to the target molecule. It hinges on the regioselective ring-opening of a pre-formed epoxide with an amine nucleophile.[11]

Workflow Overview

The synthesis starts with the commercially available 2-(naphthalen-2-yl)oxirane[12], which is subjected to ammonolysis to directly form the target amino alcohol.

Caption: Workflow for the epoxide ring-opening pathway.

Step: Ammonolysis of 2-(Naphthalen-2-yl)oxirane

Rationale: The ring-opening of epoxides is a fundamental reaction in organic synthesis.[13] When an unsymmetrical epoxide is treated with a nucleophile like ammonia under neutral or basic conditions, the reaction typically proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. However, for aryl-substituted epoxides (styrene oxide derivatives), the attack preferentially occurs at the benzylic carbon due to the electronic stabilization of the partial negative charge that develops in the transition state. This regioselectivity is key to the success of this route, ensuring the formation of the desired 1-amino-2-ol isomer.[11]

Experimental Protocol:

-

Place 2-(naphthalen-2-yl)oxirane[12] in a sealed pressure vessel.

-

Add a suitable co-solvent to improve solubility, such as isopropanol or 1,4-dioxane.

-

Add an excess of concentrated aqueous ammonia.

-

Seal the vessel and heat the mixture at 80-90 °C with stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Remove the solvent and excess ammonia under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Self-Validation and Causality: This one-step protocol is highly efficient. The regioselectivity is governed by electronic factors of the aryl substituent, leading cleanly to the desired product.[11] The reaction is stereospecific, resulting in an anti-addition of the amino and hydroxyl groups across the former epoxide ring. Since the starting epoxide is racemic, the final amino alcohol product will also be racemic.

Quantitative Data Summary (Route B)

| Step | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1 | 2-(Naphthalen-2-yl)oxirane | Aqueous Ammonia | Isopropanol | 70-85% |

Conclusion

Two effective and reliable synthetic routes for the preparation of racemic this compound have been presented.

-

The Delépine Reaction Pathway is a classic, multi-step approach that offers high yields and uses well-understood, fundamental organic reactions. It is particularly advantageous when the starting 2'-acetonaphthone is readily available and large quantities are required, as each step is robust and scalable.

-

The Epoxide Ring-Opening Pathway is a more modern, convergent, and atom-economical alternative. Its primary advantage is the direct conversion of a commercially available epoxide to the final product in a single, high-yielding step. This route is ideal for rapid synthesis, provided the starting epoxide is accessible.

The choice between these routes will depend on factors specific to the research or development environment, including the availability of starting materials, required scale, and time constraints. Both methods, when executed with care, provide reliable access to this valuable amino alcohol scaffold.

References

- 1. diva-portal.org [diva-portal.org]

- 2. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Delépine reaction - Wikipedia [en.wikipedia.org]

- 5. Delepine reaction [organic-chemistry.org]

- 6. 2-BROMO-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE | CAS 613-54-7 [matrix-fine-chemicals.com]

- 7. Delépine Reaction [drugfuture.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scribd.com [scribd.com]

- 10. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 11. ursa.cat [ursa.cat]

- 12. 2-(Naphthalen-2-yl)oxirane | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to Key Precursors for the Synthesis of 2-Amino-1-(2-naphthyl)-1-ethanol

Abstract: 2-Amino-1-(2-naphthyl)-1-ethanol is a significant vicinal amino alcohol scaffold found in various pharmacologically active agents and chiral ligands.[1] Its synthesis is a topic of considerable interest in medicinal and process chemistry. This guide provides an in-depth analysis of the primary synthetic routes, focusing on the critical precursors that form the backbone of this molecule. We will explore the causality behind precursor selection, compare the dominant synthetic strategies, and provide field-proven protocols to empower researchers in drug development and organic synthesis.

Introduction and Retrosynthetic Analysis

This compound is a β-amino alcohol characterized by a naphthyl group and a chiral carbinol center.[1] The strategic disconnection of this target molecule reveals two principal retrosynthetic pathways, each defined by the bond being formed and the corresponding precursors required.

The most logical disconnections are at the C1-C2 bond or the C1-N bond. This leads to two primary synthetic strategies:

-

Strategy A: The Cyanohydrin Pathway. This approach involves the formation of the C1-C2 bond by reacting a naphthyl carbonyl compound with a cyanide source. The resulting cyanohydrin intermediate is then reduced to the target amino alcohol.

-

Strategy B: The Nitroaldol (Henry) Pathway. This strategy also forms the C1-C2 bond, but through the reaction of a naphthyl aldehyde with a nitroalkane. The subsequent reduction of the nitro group yields the desired amine.

This guide will dissect these two pathways, focusing on the properties, advantages, and chemical logic of their respective key precursors.

The Cornerstone Precursor: 2-Naphthaldehyde

In both dominant synthetic strategies, the entire naphthyl-carbinol portion of the final molecule originates from a single, crucial precursor: 2-naphthaldehyde . Its chemical structure provides the electrophilic carbonyl carbon necessary for the key C-C bond-forming reactions.

| Property | Value |

| IUPAC Name | Naphthalene-2-carbaldehyde |

| CAS Number | 66-99-9 |

| Molecular Formula | C₁₁H₈O |

| Molecular Weight | 156.18 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 58-61 °C |

The selection of 2-naphthaldehyde as the primary precursor is driven by its commercial availability and the predictable reactivity of its aldehyde functional group, which readily undergoes nucleophilic attack.

Synthetic Strategy A: The Cyanohydrin Pathway

This pathway is a classic and reliable method for constructing β-amino alcohols. It hinges on the formation of a cyanohydrin intermediate, which serves as a masked aminoethyl group.

Key Precursors for the Cyanohydrin Pathway

-

2-Naphthaldehyde: The electrophilic naphthyl source.

-

Cyanide Source (e.g., KCN, NaCN, or TMSCN): The nucleophile that introduces both the C2 carbon and the nitrogen atom. Hydrogen cyanide (HCN), often generated in situ, is the reactive species.[2][3]

Mechanistic Rationale and Workflow

The synthesis proceeds in two fundamental stages: cyanohydrin formation and nitrile reduction.

Diagram: Cyanohydrin Pathway Workflow

Caption: Workflow from 2-naphthaldehyde to the final product via the cyanohydrin pathway.

-

Cyanohydrin Formation: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-naphthaldehyde. This addition is typically base-catalyzed to ensure a sufficient concentration of CN⁻.[3] The resulting tetrahedral alkoxide intermediate is then protonated by a weak acid (like HCN itself or water) to yield the cyanohydrin.[2][4] This step effectively installs the C-C bond and the nitrogen atom in a single operation.

-

Nitrile Reduction: The cyano group of the intermediate is then reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) are effective for this transformation.[3][5] This step converts the nitrile into the required amino group, completing the synthesis.

Experimental Protocol: Cyanohydrin Pathway

Step 1: Synthesis of 2-Hydroxy-3-(naphthalen-2-yl)propanenitrile

-

In a well-ventilated fume hood, dissolve 2-naphthaldehyde (15.6 g, 0.1 mol) in 100 mL of ethanol in a three-necked flask equipped with a stirrer and a dropping funnel.

-

In a separate beaker, prepare a solution of potassium cyanide (KCN) (7.15 g, 0.11 mol) in 50 mL of water.

-

Cool the naphthaldehyde solution to 0-5 °C using an ice bath.

-

Slowly add the KCN solution dropwise to the stirred naphthaldehyde solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify carefully with dilute HCl to pH ~5-6.

-

Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin intermediate.

Step 2: Reduction to this compound

-

Caution: LiAlH₄ reacts violently with water. In a dry three-necked flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (5.7 g, 0.15 mol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve the crude cyanohydrin from Step 1 in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, keeping the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and then water again (17.1 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Synthetic Strategy B: The Henry (Nitroaldol) Pathway

The Henry reaction is a powerful C-C bond-forming reaction that provides an alternative route to β-amino alcohols.[6][7][8] It involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[6][9]

Key Precursors for the Henry Pathway

-

2-Naphthaldehyde: The electrophilic naphthyl source.

-

Nitromethane (CH₃NO₂): This precursor provides the C2-N unit. The α-proton of nitromethane is acidic and can be removed by a base to form a nucleophilic nitronate anion.

| Property | Value |

| IUPAC Name | Nitromethane |

| CAS Number | 75-52-5 |

| Molecular Formula | CH₃NO₂ |

| Molecular Weight | 61.04 g/mol |

| Appearance | Colorless, oily liquid |

| Boiling Point | 101.2 °C |

Mechanistic Rationale and Workflow

Similar to the cyanohydrin route, this synthesis involves two main stages: the nitroaldol addition and the subsequent reduction of the nitro group.

Diagram: Henry Pathway Workflow

Caption: Workflow from 2-naphthaldehyde to the final product via the Henry reaction pathway.

-

Henry Reaction: A base deprotonates nitromethane to form a resonance-stabilized nitronate anion. This anion then acts as a carbon nucleophile, attacking the carbonyl carbon of 2-naphthaldehyde. The resulting alkoxide is protonated during workup to give the β-nitro alcohol intermediate, 2-nitro-1-(2-naphthyl)ethanol.[6]

-

Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine. This transformation is commonly achieved by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or with metal-acid systems like tin (Sn) in hydrochloric acid (HCl).

Experimental Protocol: Henry Pathway

Step 1: Synthesis of 2-Nitro-1-(naphthalen-2-yl)ethanol

-

To a stirred solution of 2-naphthaldehyde (15.6 g, 0.1 mol) in nitromethane (61 g, 1.0 mol, used as both reactant and solvent), add a catalytic amount of sodium hydroxide (0.4 g, 0.01 mol).

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and slowly add dilute HCl to neutralize the catalyst and quench the reaction.

-

Remove the excess nitromethane under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-nitro alcohol.

Step 2: Reduction to this compound

-

Dissolve the crude 2-nitro-1-(naphthalen-2-yl)ethanol in methanol or ethanol.

-

Transfer the solution to a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the nitro alcohol).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

-

Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 6-12 hours).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Combine the filtrates and evaporate the solvent to yield the final product, this compound.

Comparison of Precursors and Pathways

| Feature | Cyanohydrin Pathway | Henry (Nitroaldol) Pathway |

| Primary Precursors | 2-Naphthaldehyde, KCN/NaCN | 2-Naphthaldehyde, Nitromethane |

| Key Intermediate | Cyanohydrin | β-Nitro Alcohol |

| Safety Concerns | Highly toxic cyanide salts and HCN gas. | Nitromethane is flammable and can be explosive. |

| Reduction Step | Requires strong reducing agents (LiAlH₄) or high-pressure hydrogenation. | Can be reduced under milder catalytic hydrogenation conditions. |

| Atom Economy | Generally good. | Good, with water as the primary byproduct. |

| Versatility | Cyanohydrins are versatile intermediates for other functional groups like α-hydroxy acids.[3][4] | Nitro alcohols are also useful synthetic intermediates.[6] |

Conclusion

The synthesis of this compound is most efficiently approached through two well-established pathways, both of which rely on 2-naphthaldehyde as the indispensable naphthyl-containing precursor. The choice between the cyanohydrin and Henry reaction pathways depends on laboratory capabilities, safety considerations, and desired scale. The cyanohydrin route, utilizing a cyanide salt , offers a direct introduction of the C-N unit but requires handling of highly toxic materials and potent reducing agents. The Henry pathway, employing nitromethane , is a powerful alternative that often allows for milder reduction conditions in the final step. A thorough understanding of these key precursors and their associated reaction mechanisms is paramount for any researcher or professional aiming to synthesize this important amino alcohol scaffold.

References

- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgosolver.com [orgosolver.com]

- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Henry Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Pharmacological Properties of 2-Amino-1-(2-naphthyl)-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(2-naphthyl)-1-ethanol is a synthetic amino alcohol that has garnered interest in the field of pharmacology, primarily for its potential interactions with the adrenergic system. Structurally, it features a naphthalene ring, which imparts significant lipophilicity, and a side chain containing a hydroxyl group and an amino group, characteristic of many adrenergic ligands. This guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its synthesis, mechanism of action, and potential therapeutic implications. While this compound is commercially available for research purposes, its full pharmacological profile is still an area of active investigation.[1][2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its pharmacological evaluation.

| Property | Value | Source |

| CAS Number | 5696-74-2 | |

| Molecular Formula | C₁₂H₁₃NO | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in ethanol and other organic solvents. Limited solubility in water. | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of an α-amino ketone precursor. A general synthetic scheme is outlined below. The specific details of the synthesis can be adapted from methods used for analogous amino alcohols.[4][5]

Synthetic Workflow Diagram

Caption: A generalized synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 2-(Amino)-1-(2-naphthyl)ethanone (Intermediate 1)

-

Dissolve 2-bromoacetylnaphthalene in a suitable organic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add a solution of an aminating agent (e.g., a solution of ammonia in methanol or a protected amine like hexamethylenetetramine followed by acidic hydrolysis) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino ketone.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound (Final Product)

-

Dissolve the purified 2-(amino)-1-(2-naphthyl)ethanone in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure, and extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate to yield the crude this compound.

-

The final product can be further purified by recrystallization or column chromatography.

Pharmacological Properties

Mechanism of Action: Evidence for β-Adrenergic Blockade

Early studies on derivatives of this compound, such as pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol), identified them as β-adrenergic blocking agents.[6][7] This suggests that the parent compound, this compound, likely also interacts with β-adrenergic receptors. As a β-adrenergic antagonist, it would competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors.

Signaling Pathway of β-Adrenergic Receptor Antagonism

Caption: The proposed mechanism of action of this compound as a β-adrenergic antagonist.

Experimental Evaluation of β-Adrenergic Activity

To definitively characterize the interaction of this compound with β-adrenergic receptors, the following experimental workflow is recommended.

Caption: A standard workflow for characterizing a potential β-adrenergic antagonist.

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human β1- or β2-adrenergic receptors.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol) and increasing concentrations of this compound.

-

Incubation: Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Cell Culture: Plate cells expressing β1- or β2-adrenergic receptors in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Treatment: Add increasing concentrations of this compound to the cells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. The data will show a dose-dependent inhibition of the agonist-induced cAMP production, from which an IC₅₀ value can be determined.

Pharmacokinetics and Metabolism

-

Absorption: The naphthyl group suggests good lipophilicity, which may lead to good oral absorption.

-

Distribution: It is likely to distribute into various tissues, and its ability to cross the blood-brain barrier would be of interest for potential central nervous system effects.

-

Metabolism: The amino alcohol moiety can undergo several metabolic transformations. The primary amino group can be a substrate for monoamine oxidase (MAO) or undergo N-acetylation. The hydroxyl group can be glucuronidated or sulfated. The naphthalene ring is susceptible to aromatic hydroxylation, which can lead to the formation of phenolic metabolites.

-

Excretion: Metabolites are typically more water-soluble and are excreted via the kidneys.

Toxicology and Safety Considerations

A significant concern with compounds containing a 2-naphthylamine moiety is the potential for carcinogenicity. 2-Naphthylamine itself is a known human bladder carcinogen.[3] The metabolism of this compound could potentially lead to the formation of reactive metabolites that can form DNA adducts, a key step in chemical carcinogenesis.[8] One proposed mechanism involves the inhibition of glutathione reductase, an enzyme crucial for detoxifying reactive oxygen species.

A thorough toxicological evaluation, including genotoxicity assays (e.g., Ames test, micronucleus assay) and long-term carcinogenicity studies in animal models, would be essential before this compound could be considered for any therapeutic development.

Potential Therapeutic Applications

Given the evidence suggesting that this compound and its derivatives act as β-adrenergic antagonists, their potential therapeutic applications would lie in areas where β-blockers are traditionally used:

-

Cardiovascular Diseases: Hypertension, angina pectoris, myocardial infarction, and certain arrhythmias.

-

Other Conditions: Glaucoma, anxiety, and migraine prophylaxis.

The potential for anti-inflammatory and analgesic effects has also been suggested for related amino alcohol structures, but this would need to be specifically investigated for this compound.[9] The development of drugs for neurological disorders is another area where related compounds have been explored.[9]

Conclusion

This compound is a pharmacologically interesting molecule with a high probability of acting as a β-adrenergic antagonist. Its synthesis is achievable through standard organic chemistry techniques. However, significant data gaps remain, particularly in its detailed pharmacokinetic profile and a comprehensive toxicological assessment. The potential for carcinogenic metabolites derived from the 2-naphthylamine structure is a major hurdle that would need to be addressed in any drug development program. Further research is warranted to fully elucidate its pharmacological properties and to explore the potential for developing safer and more efficacious analogs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. -Adrenergic blocking agents. 11. Heterocyclic analogs of pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro reaction of the carcinogen, N-hydroxy-2-naphthylamine, with DNA at the C-8 and N2 atoms of guanine and at the N6 atom of adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

The Unseen Workhorse: A Technical Guide to 2-Amino-1-(2-naphthyl)-1-ethanol in Biochemical Research

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the vast landscape of biochemical research, certain molecules, while not always in the spotlight, serve as foundational tools that have paved the way for significant discoveries. 2-Amino-1-(2-naphthyl)-1-ethanol is one such unassuming yet pivotal compound. With the chemical formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol , this chiral amino alcohol is more than a mere synthetic intermediate.[1] Its structural resemblance to endogenous catecholamines has positioned it as a valuable scaffold in the study of adrenergic signaling, a cornerstone of human physiology and pharmacology. This guide provides an in-depth exploration of the multifaceted role of this compound, moving beyond its basic chemical identity to elucidate its mechanistic intricacies and practical applications in the laboratory. For the discerning researcher, understanding the nuances of this compound opens doors to a more profound comprehension of G-protein coupled receptor (GPCR) function and the development of novel therapeutics.

Core Mechanism of Action: A Window into Adrenergic Receptor Modulation

The scientific significance of this compound is intrinsically linked to its interaction with adrenergic receptors, specifically the β-adrenergic receptor subtypes. While direct binding affinity data for the parent compound is not extensively published, its N-alkylated derivatives, pronethalol and propranolol, are archetypal non-selective β-adrenergic antagonists that have been instrumental in defining the field.[2][3] The (R)-enantiomer of pronethalol, for instance, has been shown to be significantly more active than its (S)-enantiomer, highlighting the stereospecificity of this interaction.[1]

These compounds act as competitive antagonists to endogenous catecholamines like epinephrine and norepinephrine at both β₁ and β₂ adrenergic receptors.[2] This competitive inhibition blocks the downstream signaling cascade typically initiated by agonist binding. The primary consequence of this blockade is the inhibition of adenylyl cyclase activation, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This modulation of the cAMP pathway is central to the physiological effects of β-blockers, such as decreased heart rate and myocardial contractility.[2]

The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory effect of this compound derivatives.

Caption: β-Adrenergic Receptor Signaling and its Inhibition.

Applications in Biochemical Research

The unique properties of this compound and its derivatives have led to their widespread use in various biochemical research applications.

Competitive Radioligand Binding Assays

A fundamental technique to characterize receptor-ligand interactions is the competitive radioligand binding assay. In this setup, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]dihydroalprenolol) is incubated with a preparation of membranes containing the receptor of interest.[5] The unlabeled compound, in this case, this compound or its derivatives, is then added at increasing concentrations to compete for binding with the radioligand. The displacement of the radioligand is measured, allowing for the determination of the inhibitory constant (Ki) of the test compound. This assay is crucial for screening new drug candidates and for studying the structure-activity relationships of adrenergic ligands.

The workflow for a typical competitive radioligand binding assay is depicted below.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Functional Assays: Measuring cAMP Accumulation

Beyond simple binding, it is often critical to assess the functional consequences of receptor-ligand interactions. For β-adrenergic receptors, this is commonly achieved by measuring the accumulation of the second messenger, cAMP. In a typical assay, cells expressing the receptor of interest are treated with the test compound, and the resulting changes in intracellular cAMP levels are quantified, often using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[6][7] When studying an antagonist like a this compound derivative, the cells are co-stimulated with a known agonist, and the inhibitory effect of the antagonist on agonist-induced cAMP production is measured.

Fluorescent Probes for Receptor Studies

The inherent fluorescence of the naphthalene moiety in this compound presents an exciting opportunity for its use as a fluorescent probe.[8] While the parent compound's fluorescence quantum yield may be modest, chemical modifications can enhance its photophysical properties. Fluorescent ligands are invaluable tools for studying receptor localization, trafficking, and conformational changes in living cells using advanced microscopy techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Correlation Spectroscopy (FCS).[9][10] The development of high-affinity fluorescent probes based on the this compound scaffold could provide deeper insights into the dynamic nature of adrenergic receptor signaling.

Quantitative Data Summary

| Compound | Receptor Subtype | Assay Type | Reported Affinity (Ki) | Reference |

| Pronethalol | β₁-adrenergic | Competitive Binding | Varies by study | [2],[1] |

| Pronethalol | β₂-adrenergic | Competitive Binding | Varies by study | [2],[1] |

Note: Ki values for pronethalol can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of a this compound derivative for β-adrenergic receptors.

Materials:

-

HEK293 cells stably expressing the human β₁ or β₂-adrenergic receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Radioligand: [³H]Dihydroalprenolol ([³H]DHA).

-

Unlabeled competitor: this compound derivative (e.g., pronethalol).

-

Non-specific binding control: Propranolol (10 µM).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor to ~90% confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Total binding wells: Assay buffer, radioligand, and membrane preparation.

-

Non-specific binding wells: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competition wells: Assay buffer, radioligand, serial dilutions of the test compound, and membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-